An In-depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid
An In-depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-3-boronic acid, a key building block in synthetic chemistry. Below, you will find its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and relevant safety information. All quantitative data is summarized in structured tables for ease of reference.
Core Properties and Identification
2,6-Dichloropyridine-3-boronic acid, with the CAS Number 148493-34-9 , is a halogenated pyridine derivative featuring a boronic acid functional group. This substitution pattern makes it a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-dichloropyridin-3-yl moiety into more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. Its appearance is typically a white to off-white solid powder.[1]
Chemical and Physical Data
The fundamental properties of 2,6-Dichloropyridine-3-boronic acid are presented below.
| Property | Value | Source(s) |
| CAS Number | 148493-34-9 | [1] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |
| Molecular Weight | 191.81 g/mol | [1][2] |
| IUPAC Name | (2,6-dichloropyridin-3-yl)boronic acid | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 91.0-103.0 °C | [3] |
| Purity (Typical) | ≥94.0% (HPLC) | [3] |
Synthesis and Reactivity
The primary route for synthesizing 2,6-Dichloropyridine-3-boronic acid involves the directed ortho-metalation of 2,6-dichloropyridine, followed by borylation.
Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3-boronic acid
This protocol is adapted from a known one-step synthesis method.[4]
Materials:
-
2,6-dichloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in n-hexane (e.g., 1.55 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
LDA Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (4 mL) in anhydrous THF (60 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium in n-hexane (20 mL of a 1.55 M solution). Stir the resulting mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Lithiation: Dissolve 2,6-dichloropyridine (2.0 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: In a separate flask, prepare a solution of triisopropyl borate (6.8 mL) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully dilute with water. Neutralize the mixture with hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Concentrate the organic layer under reduced pressure to yield 2,6-Dichloropyridine-3-boronic acid as a solid (yield reported as 2.6 g).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,6-Dichloropyridine-3-boronic acid.
Spectroscopic and Analytical Data
While detailed experimental spectra for this specific compound are not widely published, the following tables provide expected and reported analytical data. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure and shows a purity of 99.56% by HPLC.[1]
NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | 7.3 - 7.5 (H-5) | Doublet (d) | Based on analogous structures. The B(OH)₂ protons are typically broad and may not be observed or may appear over a wide range (5-8 ppm) depending on solvent and concentration. A commercial sample's ¹H NMR was found to be "Consistent with structure".[1] |
| 8.0 - 8.2 (H-4) | Doublet (d) | ||
| ¹³C NMR | 120 - 125 (C-5) | - | Predicted values based on similar pyridine derivatives. The carbon attached to the boron (C-3) often shows a broad signal or may not be observed due to quadrupolar relaxation. |
| 140 - 145 (C-4) | - | ||
| 150 - 155 (C-2, C-6) | - | ||
| ¹¹B NMR | 28 - 33 | Broad Singlet | Typical range for trigonal (sp²) arylboronic acids. |
Mass Spectrometry
| Technique | Ion | m/z (Observed/Predicted) | Notes |
| ESI+ | [M-H₂O+H]⁺ | 192 | This corresponds to the dehydrated form, the boroxine, or a fragment. A value of 192 has been reported in an ESI+ experiment.[4] |
| Predicted | [M+H]⁺ | 191.98 | Predicted value for the protonated molecule. |
| Predicted | [M+Na]⁺ | 213.96 | Predicted value for the sodium adduct. |
Applications in Synthesis
2,6-Dichloropyridine-3-boronic acid is a versatile intermediate. It has been reported as a key precursor in the synthesis of novel dihaloacetylated heterocyclic pyrethroid insecticides.[4] Its most general and widespread application, however, is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling an aryl halide with 2,6-Dichloropyridine-3-boronic acid.
Materials:
-
Aryl Halide (e.g., Aryl Bromide or Iodide)
-
2,6-Dichloropyridine-3-boronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent System (e.g., Toluene, 1,4-Dioxane, DME, often with added water)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 2,6-Dichloropyridine-3-boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
2,6-Dichloropyridine-3-boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended to ensure stability and prevent degradation, particularly from moisture which can lead to the formation of boroxine anhydrides.[1]
References
- 1. {Supplementary Data} [rsc.org]
- 2. 2,6-Dichloropyridine-3-boronic acid | C5H4BCl2NO2 | CID 2762712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloropyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,6-Dichloropyridine-3-boronic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
